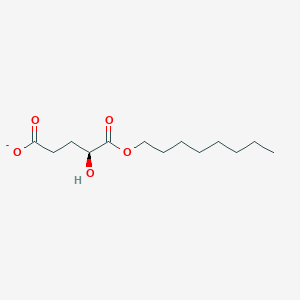

(2S)-Octyl--hydroxyglutarate

Description

Contextualizing 2-Hydroxyglutarate Oncometabolites and Inborn Errors of Metabolism in Biochemical Research

2-Hydroxyglutarate exists in two stereoisomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). hmdb.ca Both are normally present at low levels in the body. nih.gov However, their accumulation is associated with distinct pathological conditions.

Mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes, found in various cancers like glioma and acute myeloid leukemia (AML), lead to the neomorphic production of high levels of D-2-HG. mdpi.comcaymanchem.comnih.gov This accumulation has earned D-2-HG the designation of an "oncometabolite" because it competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases. caymanchem.combertin-bioreagent.comresearchgate.net These enzymes are crucial for a variety of cellular processes, including DNA and histone demethylation. researchgate.netelifesciences.org By inhibiting these enzymes, D-2-HG can lead to widespread epigenetic changes that alter gene expression, block cellular differentiation, and promote tumorigenesis. mdpi.comnih.gov

Inborn errors of metabolism, specifically D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria, are rare genetic disorders characterized by the accumulation of D-2-HG and L-2-HG, respectively. hmdb.cacaymanchem.com These conditions result from mutations in the D-2-hydroxyglutarate dehydrogenase (D2HGDH) and L-2-hydroxyglutarate dehydrogenase (L2HGDH) genes, which are responsible for converting 2-HG back to α-KG. hmdb.caoncotarget.com The resulting high levels of 2-HG can lead to severe neurological and developmental problems. hmdb.cabertin-bioreagent.com

Rationale for Utilizing (2S)-Octyl-2-hydroxyglutarate as a Cell-Permeable Pro-Metabolite in Experimental Systems

The direct study of 2-HG's effects within cells is hampered by its charged nature at physiological pH, which limits its ability to cross cell membranes. To overcome this, researchers have synthesized esterified forms of 2-HG, such as (2S)-Octyl-2-hydroxyglutarate. sigmaaldrich.comembopress.org The addition of the octyl group, a lipophilic (fat-loving) carbon chain, renders the molecule membrane-permeant. sigmaaldrich.com

Once inside the cell, cellular esterases are thought to cleave the octyl group, releasing the active (2S)-2-hydroxyglutarate (L-2-HG). embopress.org This "pro-metabolite" strategy allows for the controlled elevation of intracellular L-2-HG levels, effectively mimicking the conditions seen in L-2-hydroxyglutaric aciduria or certain cancer types where L-2-HG is elevated, such as clear cell renal cell carcinoma. nih.govfrontiersin.org The use of such cell-permeable analogs is crucial for elucidating the specific downstream molecular pathways affected by L-2-HG. For instance, studies have used octyl-L-2-HG to demonstrate its role in promoting stemness and decreasing differentiation gene expression in pancreatic cancer cells. aacrjournals.org

Overview of Key Academic Research Domains Employing (2S)-Octyl-2-hydroxyglutarate

The availability of (2S)-Octyl-2-hydroxyglutarate has spurred research across several key domains:

Cancer Biology: A primary application is in cancer research to understand the role of L-2-HG as an oncometabolite. frontiersin.org Studies have used (2S)-Octyl-2-hydroxyglutarate to investigate its effects on histone and DNA methylation, gene expression, and cellular processes like differentiation and proliferation in various cancer cell lines. frontiersin.orgaacrjournals.orgaacrjournals.org For example, research has shown that treatment with octyl-L-2-HG can reduce global levels of 5-hydroxymethylcytosine (B124674) (5-hmC), indicating inhibition of TET dioxygenase activity. aacrjournals.org

Epigenetics: Given that L-2-HG inhibits α-KG-dependent dioxygenases, including histone demethylases and TET enzymes, (2S)-Octyl-2-hydroxyglutarate is a valuable tool for studying epigenetic regulation. elifesciences.orgembopress.org Researchers can use it to induce hypermethylation and study the resulting changes in chromatin structure and gene silencing. elifesciences.org

Metabolism and Immunology: Emerging research is exploring the roles of 2-HG enantiomers in metabolism and the immune system. nih.govbiorxiv.org (2S)-Octyl-2-hydroxyglutarate is used to investigate how L-2-HG influences the function and differentiation of immune cells, such as T cells. biorxiv.org Studies have shown that the two enantiomers of 2-HG can have differential effects on cytotoxic T cell function. biorxiv.org

Interactive Data Table: Properties of (2S)-Octyl-2-hydroxyglutarate

| Property | Value | Source |

| Synonyms | (2S)-2-Hydroxyglutarate octyl ester, L-Octyl-2HG | sigmaaldrich.com |

| Molecular Formula | C₁₃H₂₄O₅ | sigmaaldrich.com |

| Molecular Weight | 260.33 g/mol | sigmaaldrich.com |

| Appearance | White to beige powder | sigmaaldrich.com |

| Solubility | Soluble in DMSO | sigmaaldrich.com |

| Storage Temperature | -10 to -25°C | sigmaaldrich.com |

| Primary Function | Cell-permeant precursor of L-2-hydroxyglutarate | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H23O5- |

|---|---|

Molecular Weight |

259.32 g/mol |

IUPAC Name |

(4S)-4-hydroxy-5-octoxy-5-oxopentanoate |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/p-1/t11-/m0/s1 |

InChI Key |

UJZOKTKSGUOCCM-NSHDSACASA-M |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@H](CCC(=O)[O-])O |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)[O-])O |

Origin of Product |

United States |

Mechanistic Elucidation of 2s Octyl 2 Hydroxyglutarate Action at the Molecular Level

Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

(2S)-Octyl-2-hydroxyglutarate exerts its primary effect by competitively inhibiting a broad class of enzymes known as α-ketoglutarate-dependent dioxygenases. caymanchem.comabcam.commedchemexpress.com These enzymes utilize α-KG as a co-substrate to carry out various oxidative reactions, including the demethylation of histones and DNA. washington.edunih.gov By mimicking α-KG, (2S)-Octyl-2-hydroxyglutarate binds to the enzyme's active site, preventing the binding of the natural substrate and thereby inhibiting the enzymatic reaction. caymanchem.comabcam.com

Inhibition of Histone Demethylases (e.g., KDM1A, KDM5A, KDM5C, KDM4B, KDM2A, KDM4A, KDM1B, KDM6A)

A major consequence of α-ketoglutarate-dependent dioxygenase inhibition by 2-hydroxyglutarate is the dysregulation of histone demethylases, particularly those belonging to the Jumonji C (JmjC) domain-containing family. nih.govnih.gov Both the (R) and (S) enantiomers of 2-HG have been shown to inhibit these enzymes, leading to a global increase in histone methylation. sigmaaldrich.comelifesciences.org

Research has demonstrated that (R)-2-hydroxyglutarate ((R)-2HG), an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes, inhibits KDM5 histone lysine (B10760008) demethylases. broadinstitute.orgnih.govnih.gov This inhibition has been functionally linked to cellular transformation in cancers such as acute myeloid leukemia (AML) and glioma. broadinstitute.orgnih.gov Studies have shown that tumor-relevant concentrations of (R)-2HG can inhibit the activity of purified KDM5A, KDM5B, and KDM5C proteins. nih.gov In CD8+ T-lymphocytes, S-2-hydroxyglutarate (S-2HG) treatment leads to reciprocal changes in the di- and tri-methylation of H3K27, indicating an inhibition of the H3K27me3 demethylase KDM6A (also known as Utx). nih.gov In pancreatic cancer models, L-2HG accumulation leads to hypermethylation of H3. aacrjournals.org Furthermore, in renal cell carcinoma (RCC), the histone demethylase KDM6A has been identified as a target of L-2HG. researchgate.net

The inhibition of these demethylases leads to the accumulation of specific histone methylation marks. For example, inhibition of KDM5 enzymes results in increased levels of H3K4 methylation. broadinstitute.org Similarly, inhibition of KDM6A leads to elevated H3K27me3 levels. nih.gov

Table 1: Impact of 2-Hydroxyglutarate on Histone Demethylases

| Histone Demethylase | Enantiomer of 2-HG | Effect | Associated Histone Mark | Reference |

| KDM5A, KDM5B, KDM5C | (R)-2HG | Inhibition | H3K4 methylation | broadinstitute.orgnih.govnih.gov |

| KDM6A (Utx) | (S)-2HG | Inhibition | H3K27me3 | nih.govresearchgate.net |

Inhibition of Ten-Eleven Translocation (TET) DNA Hydroxylases

(2S)-Octyl-2-hydroxyglutarate also competitively inhibits the Ten-Eleven Translocation (TET) family of DNA hydroxylases (TET1, TET2, and TET3). nih.govbiorxiv.org These enzymes are α-ketoglutarate-dependent dioxygenases that play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), and further to 5-formylcytosine (B1664653) and 5-carboxylcytosine. washington.educore.ac.uk

Inhibition of TET enzymes by 2-HG leads to a significant reduction in global 5hmC levels. washington.edunih.govaacrjournals.org This has been observed in various cell types, including 293T cells treated with octyl-D-2-HG and octyl-L-2-HG, as well as in human microglia exposed to D-2HG. aacrjournals.orgbiorxiv.org The reduction in 5hmC is a direct consequence of the blocked conversion of 5mC, leading to a state of DNA hypermethylation over subsequent rounds of cell division. biorxiv.orgbiorxiv.org

Studies have shown that the different TET enzymes exhibit varying sensitivities to 2-HG enantiomers. For instance, (R)-2HG has been shown to be a more potent inhibitor of human TET2 than (S)-2HG. core.ac.ukbiorxiv.org Specifically, TET1 was found to be less potently inhibited by (R)-2-hydroxyglutarate compared to TET2 and TET3. core.ac.ukacs.org This differential inhibition may have functional implications, particularly in the context of diseases like AML where TET2 mutations are prevalent. core.ac.uk

Effects on Prolyl Hydroxylases (PHDs)

The oncometabolite 2-hydroxyglutarate also influences the activity of prolyl hydroxylases (PHDs), which are α-ketoglutarate-dependent dioxygenases that regulate the stability of hypoxia-inducible factor (HIF)-1α. washington.edufrontiersin.org However, the effect of 2-HG on PHDs appears to be more complex and context-dependent compared to its effects on histone and DNA demethylases.

Some studies suggest that 2-HG can inhibit PHDs, leading to the stabilization of HIF-1α. nih.gov Conversely, other research indicates that 2-HG accumulation can negatively impact HIF-1α stability, promoting its degradation by PHDs. frontiersin.org For instance, L-2HG has been identified as an antagonist of α-KG-dependent prolyl hydroxylase (EglN), while R-2HG acts as an agonist. Furthermore, a stable, cell-permeable form of α-ketoglutarate, octyl-α-ketoglutarate, can stimulate PHD activity and block the inhibition caused by succinate (B1194679) or fumarate. medchemexpress.com This suggests a competitive interplay between these metabolites in regulating PHD function.

Epigenetic Remodeling Induced by (2S)-Octyl-2-hydroxyglutarate

The inhibition of α-ketoglutarate-dependent dioxygenases by (2S)-Octyl-2-hydroxyglutarate culminates in extensive epigenetic remodeling, profoundly altering the landscape of DNA and histone modifications. washington.edunih.gov These changes in the epigenome can have significant consequences for gene expression and cellular function. frontiersin.org

Alterations in Global and Locus-Specific DNA Methylation and Hydroxymethylation Patterns

A primary epigenetic consequence of (2S)-Octyl-2-hydroxyglutarate treatment is a global decrease in 5-hydroxymethylcytosine (5hmC) levels. nih.govaacrjournals.org This occurs due to the inhibition of TET enzymes, which are responsible for converting 5-methylcytosine (5mC) to 5hmC. washington.edu This reduction in 5hmC has been observed in various cellular contexts upon exposure to 2-HG. washington.eduaacrjournals.org For instance, treatment of 293T cells with either octyl-D-2-HG or octyl-L-2-HG resulted in a marked decrease in global 5-hmC levels. aacrjournals.org

This inhibition of active DNA demethylation can lead to a passive increase in DNA hypermethylation at specific loci, particularly at CpG islands. frontiersin.org In gliomas with IDH1 mutations, a distinct hypermethylation phenotype known as the glioma-CpG island methylator phenotype (G-CIMP) has been identified and is tightly associated with the production of 2-HG. frontiersin.org Similarly, breast tumors with high levels of 2-HG have been shown to exhibit a genome-wide DNA hypermethylation phenotype. jci.org In human primary microglia, prolonged exposure to D-2-hydroxyglutarate led to DNA hypermethylation, predominantly at distal enhancers, which was linked to the decreased expression of genes involved in inflammatory responses. biorxiv.org

Impact on Histone Methylation States (e.g., H3K4me2, H3K4me3, H3K9me3, H3K27me3)

The inhibition of JmjC domain-containing histone demethylases by (2S)-Octyl-2-hydroxyglutarate leads to a global increase in histone methylation. nih.govelifesciences.org This has been observed across various histone lysine residues, including those associated with both transcriptional activation and repression. elifesciences.org

For instance, treatment of cells with octyl-2-HG has been shown to increase the dimethylation of H3K9. researchgate.net In pancreatic cancer models, the accumulation of L-2HG resulted in the trimethylation of H3K9 at the promoter of the differentiation gene PDX-1 and monomethylation at the promoter of the stemness gene CD133. aacrjournals.org Furthermore, exposure to D2HG has been shown to elevate global levels of H3K27me3. nih.gov In CD8+ T-lymphocytes, S-2HG treatment leads to a reciprocal alteration in H3K27 di- and tri-methylation, indicating inhibition of H3K27me3 demethylation. nih.gov The inhibition of KDM5 demethylases by (R)-2HG in IDH-mutant cancers contributes to the dysregulation of histone lysine methylation. broadinstitute.orgnih.gov

Table 2: Summary of (2S)-Octyl-2-hydroxyglutarate's Epigenetic Effects

| Epigenetic Modification | Effect | Mechanism | Key Enzymes Involved | Reference |

| DNA Hydroxymethylation (5hmC) | Decrease | Inhibition of 5mC oxidation | TET1, TET2, TET3 | washington.edunih.govaacrjournals.org |

| DNA Methylation (5mC) | Increase (locus-specific) | Impaired active demethylation | TET1, TET2, TET3 | biorxiv.orgfrontiersin.orgjci.org |

| Histone Methylation (general) | Increase | Inhibition of histone demethylases | JmjC domain-containing demethylases | nih.govelifesciences.org |

| H3K9 Methylation | Increase | Inhibition of KDM4 family | KDM4A, KDM4B, etc. | aacrjournals.orgresearchgate.net |

| H3K27 Methylation | Increase | Inhibition of KDM6 family | KDM6A (Utx) | nih.govnih.gov |

| H3K4 Methylation | Increase | Inhibition of KDM5 family | KDM5A, KDM5B, KDM5C | broadinstitute.orgnih.gov |

Influence on Chromatin Conformation and Accessibility, including Centromere and Pericentromeric Heterochromatin Organization

(2S)-Octyl-2-hydroxyglutarate, a cell-permeable derivative of the L-isomer of 2-hydroxyglutarate (L-2HG), exerts significant influence on the architecture and accessibility of chromatin. caymanchem.com The accumulation of 2-hydroxyglutarate (2HG) has been shown to destabilize the chromatin regulatory landscape, promoting increased cell-to-cell variability and altering lineage fidelity. nih.govnih.gov Mechanistically, 2HG is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, which include crucial epigenetic modifiers like histone and DNA demethylases. caymanchem.comsigmaaldrich.com This inhibition leads to widespread epigenetic changes, including hypermethylation of DNA and histones, which in turn affects chromatin structure and gene expression. frontiersin.orgnih.govnih.gov

Studies focusing on the L-enantiomer of 2HG have revealed its specific role in organizing higher-order chromatin structures. L-2HG is instrumental in controlling the compaction of centromeres and the organization of pericentromeric heterochromatin. interchim.fr Pericentric heterochromatin (PCH) is a critical genomic region flanking the centromeres, enriched in repressive epigenetic marks and essential for genome integrity and correct chromosome segregation. ashpublications.org The proper organization of PCH involves a complex interplay of DNA methylation and histone modifications. ashpublications.org L-2HG specifically influences the clustering of chromocenters and the condensation of the centromere itself, highlighting its role in rapidly altering the conformation of these large chromatin structures, which is necessary for proper cell cycle progression. interchim.fr

Furthermore, research indicates that 2HG exposure leads to a general reduction in chromatin accessibility, particularly at the promoter regions of genes that are known to be hypermethylated in certain cancers. nih.gov This effect on chromatin accessibility is a key mechanism through which (2S)-Octyl-2-hydroxyglutarate can modulate cellular processes. By altering the physical accessibility of DNA, the compound can regulate the binding of transcription factors and the machinery required for gene expression, contributing to its broader biological effects. nih.govnih.gov

Table 1: Effects of 2-Hydroxyglutarate on Chromatin Structure

| Feature | Observation | Implication | Source(s) |

|---|---|---|---|

| Chromatin Landscape | Destabilizes regulatory landscape; promotes cell-to-cell variability. | Increased cellular plasticity and heterogeneity. | nih.govnih.gov |

| Chromatin Accessibility | Reduced accessibility, especially at hypermethylated gene promoters. | Transcriptional repression. | nih.gov |

| Centromere Organization | Controls centromere compaction and chromocenter clustering (L-2HG specific). | Regulation of cell cycle progression. | interchim.fr |

| Pericentromeric Heterochromatin | Influences organization. | Maintenance of genomic integrity. | interchim.frashpublications.org |

Modulation of DNA Damage Response and Repair Pathways

(2S)-Octyl-2-hydroxyglutarate significantly impacts the cellular response to DNA damage by interfering with key repair pathways. This modulation creates a state of genomic instability and sensitizes cells to specific therapeutic agents.

Treatment of cells with (2S)-Octyl-2-hydroxyglutarate, a form of 2HG with high cellular uptake, leads to a dose-dependent increase in DNA double-strand breaks (DSBs). frontiersin.orgle.ac.ukresearchgate.netmedchemexpress.com DSBs are among the most cytotoxic forms of DNA damage, and their inefficient or incorrect repair can lead to mutations, chromosomal aberrations, and cell death. The accumulation of DSBs has been observed in various cell lines, including HeLa cells, upon exposure to the compound, indicating this is a fundamental effect of the metabolite. nih.govinterchim.fr Immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks, confirms that 2HG treatment leads to an accumulation of DNA damage. nih.gov

The oncometabolite 2HG, including its (2S) enantiomer, has been demonstrated to suppress the high-fidelity DNA repair pathway known as homologous recombination (HR). nih.govmaayanlab.cloudcloudfront.netjci.org HR is a critical mechanism for the error-free repair of DNA double-strand breaks. Research using a U2OS DR-GFP reporter assay showed a dose-dependent suppression of HR upon exposure to both (2R)-octyl-2-HG and (2S)-octyl-2-HG. nih.gov This suppression of HR is a key mechanistic link between the presence of the compound and the resulting genomic instability. The impairment of HR creates a "BRCAness" phenotype, mimicking the genetic deficiency seen in cells with mutations in BRCA1 or BRCA2 genes, which are central to the HR pathway. nih.gov

A direct consequence of the HR defect induced by (2S)-Octyl-2-hydroxyglutarate is a heightened sensitivity to Poly (ADP-ribose) Polymerase (PARP) inhibitors. nih.gov PARP enzymes are crucial for alternative, lower-fidelity DNA repair pathways, such as base excision repair and single-strand break repair. In cells with a compromised HR pathway, inhibiting PARP leads to the accumulation of unresolved DNA lesions that collapse replication forks, creating DSBs that cannot be repaired effectively. This concept, known as synthetic lethality, forms the basis of a therapeutic strategy. Studies have shown that the HR defect caused by 2HG renders tumor cells exquisitely sensitive to PARP inhibitors. nih.gov This sensitivity can be recapitulated in wild-type cells simply by treatment with 2HG enantiomers, including (2S)-Octyl-2-hydroxyglutarate, and can be reversed by inhibitors of the mutant IDH enzyme that produces 2HG. nih.gov

Table 2: Modulation of DNA Repair Pathways by (2S)-Octyl-2-hydroxyglutarate

| Pathway/Component | Effect of (2S)-Octyl-2-hydroxyglutarate | Consequence | Source(s) |

|---|---|---|---|

| DNA Integrity | Induces DNA Double-Strand Breaks (DSBs) in a dose-dependent manner. | Increased genomic instability and cytotoxic stress. | nih.govfrontiersin.orgle.ac.ukresearchgate.net |

| Homologous Recombination (HR) | Suppresses HR repair fidelity. | Impaired ability to repair DSBs accurately, leading to a "BRCAness" phenotype. | nih.govnih.govmaayanlab.cloud |

| PARP Inhibitor Sensitivity | Induces exquisite sensitivity to PARP inhibitors. | Creates a therapeutic vulnerability based on synthetic lethality. | caymanchem.comnih.gov |

Impairment of Homologous Recombination (HR) Repair Fidelity

Regulation of Transcriptional Programs and Gene Expression

A critical aspect of 2HG's impact on transcription is its ability to alter the activity and accessibility of lineage-defining transcription factors, which are pivotal for maintaining cell identity. nih.gov In the context of breast cancer, the transcription factors Forkhead Box A1 (FOXA1), Forkhead Box P1 (FOXP1), and GATA Binding Protein 3 (GATA3) are crucial for establishing and maintaining the luminal epithelial cell fate. nih.govnih.govoaepublish.com

Research has shown that 2HG induces a loss of chromatin accessibility at the DNA binding motifs for FOXA1, FOXP1, and GATA3. nih.govnih.gov This prevents these key transcription factors from binding to their target enhancers, disrupting the established transcriptional network. nih.govnih.gov Consequently, this leads to a shift in gene expression from a luminal pattern to a more basal-like program, promoting a loss of lineage fidelity and facilitating a non-physiological reprogramming of mammary epithelial cells. nih.gov This effect underscores the role of (2S)-Octyl-2-hydroxyglutarate as a key determinant of cancer cell plasticity, allowing cells to dedifferentiate and acquire features associated with adverse clinical outcomes. nih.gov

Impact on Proto-Oncogene Expression (e.g., MYC)

The oncometabolite (2S)-2-hydroxyglutarate (2-HG), a cell-permeable derivative of L-2-hydroxyglutarate, exerts significant influence on cellular signaling pathways by modulating the expression of key proto-oncogenes, most notably MYC. caymanchem.commedchemexpress.combertin-bioreagent.com This interaction is a critical aspect of its molecular mechanism of action, contributing to its role in pathological processes. The accumulation of L-2-hydroxyglutarate has been shown to foster conditions that favor stem cell self-renewal while impeding cellular differentiation, a process intricately linked to the upregulation of MYC expression. biorxiv.org

The primary mechanism through which L-2-hydroxyglutarate impacts MYC expression is through the epigenetic reprogramming of cancer cells. biorxiv.orgnih.gov As a structural analog of α-ketoglutarate, 2-hydroxyglutarate competitively inhibits the activity of α-ketoglutarate-dependent dioxygenases. caymanchem.comfrontiersin.orgnih.gov This family of enzymes includes histone demethylases that are crucial for maintaining the epigenetic landscape of the cell.

Research has demonstrated that an accumulation of L-2-hydroxyglutarate leads to the inhibition of KDM5 histone demethylases. biorxiv.org This inhibition results in the widespread retention of histone 3 lysine 4 trimethylation (H3K4me3), a marker typically associated with active gene expression. biorxiv.org A prominent locus affected by this elevated H3K4me3 is that of the MYC proto-oncogene. biorxiv.org The consequence of this specific epigenetic alteration is a marked increase in the expression of c-MYC. biorxiv.org

The functional outcome of this heightened c-MYC expression is a cellular state that favors proliferation and self-renewal, characteristic of stem cells, while simultaneously suppressing the commitment to neuronal differentiation. biorxiv.org Studies have shown that genetically or pharmacologically normalizing the abundance of c-MYC in cells with high levels of L-2-hydroxyglutarate is sufficient to reverse the defects in neuronal differentiation. biorxiv.org

While the predominant effect observed with the L-isomer of 2-HG is the upregulation of MYC, it is noteworthy that the R-isomer (D-2-hydroxyglutarate) has been shown in some contexts to decrease the stability of MYC transcripts by inhibiting the FTO protein, an N6-methyladenosine (m6A) RNA demethylase. nih.gov Furthermore, some studies suggest a potential feedback mechanism where MYC activation itself can contribute to the accumulation of 2-hydroxyglutarate. jci.orgnih.gov

The following table summarizes the research findings on the impact of L-2-hydroxyglutarate on the MYC locus.

| Cellular Context | Molecular Event | Epigenetic Change | Effect on MYC | Functional Outcome | Reference |

| L2HGDH-deficient Neural Progenitor Cells | Inhibition of KDM5 histone demethylases | Increased H3K4me3 at the MYC locus | Elevated c-MYC expression | Enhanced self-renewal, suppressed neuronal differentiation | biorxiv.org |

Cellular and Physiological Consequences of 2s Octyl 2 Hydroxyglutarate Exposure in Research Models

Impact on Cell Growth, Proliferation, and Clonogenicity

The exposure of cells to (2S)-Octyl-2-hydroxyglutarate, which elevates intracellular L-2HG, has been shown to enhance cell proliferation and clonogenicity in specific contexts. In models of L-2-hydroxyglutaric aciduria, a metabolic disorder caused by deficiency in the L-2HG-degrading enzyme L2HGDH, the resulting accumulation of L-2HG promotes increased proliferation and clonogenicity of neural progenitor cells (NPCs). biorxiv.orgbiorxiv.org Correcting the L2HGDH deficiency normalizes these effects, highlighting the direct role of L-2HG in driving this enhanced growth potential. biorxiv.orgbiorxiv.org

In the context of cancer, L-2HG also demonstrates growth-promoting capabilities. Studies on pancreatic cancer show that treatment with octyl-L-2HG leads to an increase in the number of colonies formed, indicating enhanced self-renewal capacity. researchgate.net While some research on the D-enantiomer (D-2HG) suggests no significant effect on routine cell proliferation, it does note an inhibition of anchorage-independent growth, a hallmark of tumorigenesis. oncotarget.com However, for the L-enantiomer, evidence points towards a role in promoting proliferation and the ability of single cells to expand into colonies, particularly in neural progenitor and pancreatic cancer models. biorxiv.orgbiorxiv.orgresearchgate.net

Regulation of Cellular Differentiation and Fate Specification

L-2HG is a potent modulator of cellular differentiation, primarily by inducing epigenetic changes that block the maturation of cells into their specialized forms. nih.govbiorxiv.orgbiorxiv.org This blockade is a critical factor in both developmental disorders and cancer. biorxiv.orgbiorxiv.org

Impairment of Neuronal Differentiation Processes

In the developing nervous system, the accumulation of L-2HG severely impairs the differentiation of neural progenitor cells (NPCs) into mature neurons. biorxiv.orgbiorxiv.org Research using patient-derived induced pluripotent stem cell (iPSC) models of L2HGDH deficiency shows that elevated L-2HG suppresses neuronal differentiation, an effect that can be reversed by correcting the genetic defect. biorxiv.orgbiorxiv.org The addition of octyl-L-2HG to cultures where L-2HG levels were experimentally lowered was sufficient to re-establish the block on neuronal differentiation, confirming its causative role. biorxiv.org

The mechanism underlying this impairment involves the epigenetic reprogramming of NPCs. L-2HG inhibits KDM5 histone demethylases, leading to the retention of histone marks (H3K4me2 and H3K4me3) that signify active gene expression. biorxiv.orgbiorxiv.org These marks become prominently elevated at the MYC locus, resulting in high expression of the c-MYC protein, an oncogene that favors stem cell self-renewal and actively suppresses the commitment to the neuronal lineage. biorxiv.orgbiorxiv.org

Inhibition of Renal Tubulogenesis

In the context of renal cell carcinoma, L-2HG acts as an oncometabolite that disrupts normal kidney development. nih.govresearchgate.net The formation of renal tubules, a key differentiation process known as tubulogenesis, is significantly inhibited in primary cultures of normal renal proximal tubule (RPT) cells when L-2HG levels are increased. nih.govnih.gov This effect was demonstrated by knocking down the L2HGDH enzyme and was further confirmed by the direct application of cell-permeable octyl-L-2HG, which also inhibited tubule formation. nih.govresearchgate.net

This block in differentiation is accompanied by a reduction in the expression of molecular markers of mature RPT cells. nih.gov The proposed mechanism involves L-2HG's inhibition of αKG-dependent dioxygenases, such as the TET enzymes that mediate DNA demethylation. nih.govnih.gov By preventing these enzymes from functioning correctly, L-2HG causes widespread changes to the methylation status of chromatin, which in turn impedes the transcriptional programs required for normal RPT cell differentiation. nih.govnih.gov This process is thought to promote the expansion of undifferentiated renal cancer stem cells, increasing the risk of malignant transformation. nih.gov

Modulation of Pancreatic Cancer Cell Stemness and Differentiation Balance

In pancreatic cancer, which is characterized by a hypoxic microenvironment, L-2HG plays a crucial role in maintaining a balance between stemness and differentiation. nih.govnih.gov Hypoxia triggers the production of L-2HG by both tumor cells and associated stromal cells. researchgate.netnih.gov This accumulated L-2HG functions as an epigenetic modifier, leading to histone hypermethylation and subsequent changes in gene expression that favor a stem-like state. nih.govnih.gov

Treatment of pancreatic cancer cells with (2S)-Octyl-2-hydroxyglutarate directly mimics this effect. It causes a decrease in the expression of differentiation-related genes, such as PDX1, while simultaneously increasing the expression of genes associated with "stemness," including Sox2 and CD133. researchgate.netnih.gov This shift results in an expansion of the cancer stem cell population, as evidenced by an increase in CD133-positive cells and enhanced colony formation. researchgate.net

Table 1: Effect of (2S)-Octyl-2-hydroxyglutarate on Gene Expression in Pancreatic Cancer Cells

| Gene Category | Gene Name | Effect of (2S)-Octyl-2-hydroxyglutarate | Finding Source |

| Stemness | Sox2 | Increased Expression | nih.gov |

| Stemness | CD133 | Increased Expression | researchgate.netnih.gov |

| Differentiation | PDX1 | Decreased Expression | nih.gov |

This table summarizes the observed changes in the expression of key genes involved in stemness and differentiation in pancreatic cancer cells upon exposure to octyl-L-2HG.

Contribution to Cellular Heterogeneity and Plasticity

The accumulation of 2-hydroxyglutarate (2HG) is a key driver of cellular heterogeneity and plasticity, which allows cancer cells to evolve and resist therapy. nih.gov By inhibiting epigenetic enzymes, 2HG destabilizes the chromatin landscape and weakens the established lineage-specific gene programs. nih.gov This disruption promotes a more fluid cellular state. For instance, in breast cancer models, high levels of 2HG were shown to cause a shift from a luminal to a more basal-like gene expression pattern and were associated with enhanced tumor heterogeneity and undifferentiated epigenomic signatures. nih.gov

This mechanism is not limited to breast cancer. The ability of (2S)-Octyl-2-hydroxyglutarate to increase intracellular L-2HG and inhibit histone and DNA demethylases provides a direct pathway to increase epigenetic plasticity. uniovi.esresearchgate.net This process can lower the energy barrier between non-stem and stem-like states, effectively reprogramming the chromatin to favor a less differentiated and more adaptable cellular identity. researchgate.net This induced plasticity is a critical factor in tumor evolution and the emergence of therapy-resistant cell populations. nih.gov

Alterations in Mitochondrial Metabolism and Bioenergetics

The impact of (2S)-Octyl-2-hydroxyglutarate on mitochondrial function is complex and appears to be context-dependent. In some models, exposure to L-2HG enhances mitochondrial activity. For example, in lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages, treatment with S-2HG led to a significant improvement in both basal respiration and maximal respiratory capacity. nih.gov This suggests that under certain inflammatory conditions, L-2HG can bolster mitochondrial bioenergetics. nih.gov

Role in Cellular Adaption to Microenvironmental Stressors (e.g., Hypoxia)

(2S)-Octyl-2-hydroxyglutarate serves as a cell-permeable prodrug of L-2-hydroxyglutarate (L-2HG), an oncometabolite that accumulates in cells under hypoxic conditions. nih.govfrontiersin.org Hypoxia, or low oxygen availability, is a significant microenvironmental stressor that forces cells to undergo adaptive changes to survive. nih.gov The accumulation of L-2HG is a key part of this adaptive response, influencing various cellular processes, including metabolism, gene expression, and stress response pathways. nih.govresearchgate.net

Research using (2S)-Octyl-2-hydroxyglutarate has demonstrated that the resulting intracellular increase in L-2HG can mimic the effects of hypoxia. nih.govresearchgate.net Proteomic analyses of cells treated with octyl L-2HG revealed alterations in major canonical pathways, including those involved in glycolysis, gluconeogenesis, and the unfolded protein response, which are changes also observed under hypoxic conditions. nih.gov This suggests that L-2HG accumulation is a significant mediator of the cellular response to hypoxic stress. nih.gov Furthermore, gene ontology analysis has shown that treatment with octyl L-2HG affects major biological processes such as metabolic processes and the general response to stimuli. researchgate.net

A critical mechanism by which L-2HG facilitates adaptation to hypoxia is through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govnih.gov L-2HG is a structural analog of alpha-ketoglutarate (B1197944) (α-KG) and can competitively inhibit α-KG-dependent dioxygenases, including the prolyl hydroxylases (PHDs) that target HIF-1α for degradation under normal oxygen levels. frontiersin.orgnih.gov By inhibiting PHDs, L-2HG promotes the stabilization of HIF-1α protein, even in normoxic conditions. nih.govnih.gov This augmented HIF-1α signaling triggers a transcriptional program that helps cells adapt to low oxygen, including increased glucose uptake and lactate (B86563) secretion. nih.gov

In the context of cancer research, particularly in pancreatic cancer models, L-2HG produced under hypoxia has been shown to regulate a critical balance between cellular "stemness" and differentiation. nih.govresearchgate.net Treatment of pancreatic cancer cells with octyl L-2HG led to an increase in the expression of stemness-related genes like Sox2 and CD133, while decreasing the expression of differentiation genes such as PDX1. nih.gov This effect is mediated through epigenetic modifications, specifically the regulation of histone methylation at the promoters of these genes. nih.gov

Table 1: Effects of (2S)-Octyl-2-hydroxyglutarate on Cellular Adaptation to Hypoxia

| Cellular Process | Observed Effect of (2S)-Octyl-2-hydroxyglutarate Treatment | Associated Research Model | Citation |

|---|---|---|---|

| HIF-1α Signaling | Stabilization of HIF-1α protein in both normoxic and hypoxic conditions. | CD8+ T-lymphocytes | nih.gov |

| Gene Expression | Increased expression of stemness genes (e.g., Sox2, CD133); decreased expression of differentiation genes (e.g., PDX1). | Pancreatic Cancer Cells | nih.gov |

| Metabolic Pathways | Altered pathways including glycolysis, gluconeogenesis, and unfolded protein response. | General Cell Models | nih.gov |

| Epigenetic Modification | Increased histone methylation (e.g., H3K9 trimethylation at PDX-1 promoter). | Pancreatic Cancer Cells | nih.gov |

| Stress Response | Activation of stress adaptation pathways, including EIF2 and Sirtuin signaling. | General Cell Models | nih.gov |

Effects on Immune Cell Function and Infiltration in Experimental Contexts

The exposure of immune cells to (2S)-Octyl-2-hydroxyglutarate has been shown to have significant and diverse effects on their function, differentiation, and migration, particularly within the context of the tumor microenvironment. nih.govbiorxiv.org The accumulation of L-2HG, facilitated by its cell-permeable octyl ester form, can modulate anti-tumor immunity by directly acting on immune cells like T-lymphocytes. nih.govnih.gov

In experimental models of pancreatic cancer, L-2HG has been demonstrated to suppress anti-tumor immunity by inhibiting the infiltration and proliferation of CD8+ T-cells. nih.govbiorxiv.org Transwell migration assays revealed that treatment with octyl L-2HG reduced T-cell migration. nih.govbiorxiv.org Furthermore, it was observed that L-2HG inhibited the expansion and proliferation of splenocytes, as well as both CD4+ and CD8+ T-cell populations, in vitro. biorxiv.org This suggests that L-2HG secreted by hypoxic tumor cells can create an immune-suppressive microenvironment by preventing the access and function of cytotoxic T-cells. nih.gov

Conversely, other studies have reported that treatment with (2S)-Octyl-2-hydroxyglutarate can enhance certain aspects of T-cell function, suggesting a complex, context-dependent role. nih.govbiorxiv.org In studies using human CD8+ T-cells, treatment with the S-enantiomer of octyl-2-hydroxyglutarate (OE-S-2HG) led to an enrichment of genes associated with T-cell activation and leukocyte cell adhesion. biorxiv.org Notably, S-2HG treatment was found to enhance the in vivo proliferation, persistence, and anti-tumor capacity of adoptively transferred CD8+ T-lymphocytes. nih.gov These S-2HG-treated cells expressed higher levels of CD127, a marker associated with memory T-cell formation, and CD44, an activation marker. nih.gov

The differential effects of the two enantiomers of 2-hydroxyglutarate on T-cells are significant. While S-2HG (L-2HG) treatment appeared to boost T-cell fitness and anti-tumor activity in some models, the R-2HG enantiomer did not produce the same effects. biorxiv.org For instance, OE-S-2HG treated CD8+ T-cells showed enhanced T-cell activation pathways compared to those treated with OE-R-2HG. biorxiv.org This highlights that the specific enantiomer of 2-hydroxyglutarate present in the microenvironment is a critical determinant of the resulting immune response.

Table 2: Effects of (2S)-Octyl-2-hydroxyglutarate on Immune Cell Function

| Immune Cell Parameter | Observed Effect of (2S)-Octyl-2-hydroxyglutarate Treatment | Associated Research Model | Citation |

|---|---|---|---|

| T-Cell Migration/Infiltration | Reduced migration in transwell assays; prevented infiltration into tumors. | Pancreatic Cancer Model, In vitro T-cells | nih.govbiorxiv.org |

| T-Cell Proliferation | Inhibited expansion/proliferation of CD4+ and CD8+ T-cells. | In vitro T-cells | biorxiv.org |

| Anti-Tumor Capacity | Enhanced in vivo proliferation, persistence, and anti-tumor capacity. | Adoptively Transferred CD8+ T-lymphocytes | nih.gov |

| Gene Expression (CD8+ T-cells) | Increased expression of genes for leukocyte cell adhesion and T-cell activation. | Human CD8+ T-cells | biorxiv.org |

| Surface Marker Expression (CD8+ T-cells) | Increased expression of CD127 and CD44. | CD8+ T-lymphocytes | nih.gov |

Research Applications and Disease Models Utilizing 2s Octyl 2 Hydroxyglutarate

Exploring Therapeutic Strategies Based on 2-Hydroxyglutarate Biology in Preclinical Settings

By elucidating the fundamental biological consequences of 2HG accumulation, (2S)-Octyl-2-hydroxyglutarate and its R-enantiomer have enabled the exploration of novel therapeutic strategies. These approaches aim to exploit the specific vulnerabilities created by the oncometabolite.

One of the most significant findings from studies using octyl-2HG is the discovery of a synthetic lethal interaction between 2HG accumulation and the inhibition of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP). nih.gov

Research has demonstrated that the accumulation of 2HG, induced by treating IDH-wild-type cells with either (2S)- or (2R)-Octyl-2-hydroxyglutarate, leads to the suppression of homologous recombination (HR), a critical pathway for repairing DNA double-strand breaks. nih.govmedchemexpress.com This 2HG-induced HR deficiency creates a state often referred to as "BRCAness," as it mimics the DNA repair defects seen in cells with mutations in the BRCA1 or BRCA2 genes. Cells deficient in HR become highly dependent on other DNA repair pathways, including the one mediated by PARP. Therefore, treating these 2HG-accumulating cells with a PARP inhibitor is synthetically lethal, leading to catastrophic DNA damage and cell death. nih.gov This vulnerability has been demonstrated across various IDH-wild-type cancer cell models, including HeLa, HCT116, and primary glioma cells, after treatment with octyl-2HG. nih.govglpbio.com Further studies have extended this concept, showing that 2HG-induced HR defects also create a synthetic lethal vulnerability to the inhibition of ATR (Ataxia Telangiectasia and Rad3-related), another key DNA damage response kinase. oup.com

Table 5: Research Findings in Synthetic Lethality Approaches

| Finding | Model System | Implication | Reference(s) |

|---|---|---|---|

| Treatment with (2R)- and (2S)-octyl-2-HG suppresses homologous recombination (HR) capacity. | U2OS DR-GFP reporter cell line | Identifies a direct link between the 2HG oncometabolite and a specific DNA repair defect. | nih.gov |

| Octyl-2HG treatment sensitizes IDH-WT cells to PARP inhibitors (e.g., BMN-673, olaparib). | HCT116 colorectal cancer cells, HeLa cells, primary glioma cultures | Establishes a "BRCAness" phenotype and a key synthetic lethal vulnerability exploitable for therapy. | nih.gov, glpbio.com |

| 2HG-induced HR defect is reversible by inhibitors of mutant IDH. | IDH1-mutant cells | Confirms that the vulnerability is dependent on the continued presence of the oncometabolite. | nih.gov |

| IDH-WT cells treated with 2HG become sensitive to ATR inhibitors. | U87 glioma cells, HCT116 cells | Expands the scope of synthetic lethal strategies beyond PARP inhibition. | oup.com |

Table of Mentioned Compounds

Reversal of Epigenetic Aberrations

(2S)-Octyl-2-hydroxyglutarate, as a cell-permeable form of L-2-HG, is a critical tool for investigating the reversal of epigenetic aberrations. caymanchem.com 2-HG is known to be a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, which include histone demethylases and the TET family of 5-methlycytosine (5mC) hydroxylases. caymanchem.comnih.govmedchemexpress.com By inhibiting these enzymes, 2-HG can lead to alterations in histone and DNA methylation patterns. nih.govfrontiersin.org

Studies have shown that treatment of cells with octyl-2-HG can increase global histone methylation. medchemexpress.comnih.gov For instance, in U-87MG glioblastoma cells, treatment with both the racemic mixture and the specific enantiomers of octyl-2-HG led to increased levels of H3K9me2 and H3K79me2. nih.gov The L-isomer, delivered as (2S)-Octyl-α-hydroxyglutarate, was shown to be more potent in this regard than the D-isomer. nih.gov This effect on histone methylation can be rescued by the addition of a cell-permeable form of α-ketoglutarate, demonstrating the competitive nature of the inhibition. nih.gov

Furthermore, exposure to 2-HG has been linked to reduced chromatin accessibility in gene promoters that exhibit DNA hypermethylation in breast cancer. nih.gov In human embryonic kidney 293T cells, treatment with octyl-L-2-HG resulted in a marked reduction in global levels of 5-hydroxymethylcytosine (B124674) (5-hmC), indicating inhibition of TET dioxygenase activity. aacrjournals.org This inhibition of DNA demethylation processes can contribute to the establishment and maintenance of aberrant epigenetic landscapes.

The ability of (2S)-Octyl-2-hydroxyglutarate to induce these epigenetic changes makes it an invaluable reagent for studying the mechanisms underlying diseases characterized by epigenetic dysregulation and for exploring potential therapeutic strategies aimed at reversing these changes.

Table 1: Effect of Octyl-2-HG on Histone and DNA Methylation

| Cell Line | Treatment | Epigenetic Change | Reference |

| U-87MG | Racemic octyl-2-HG, octyl-D-2-HG, octyl-L-2-HG | Increased H3K9me2 and H3K79me2 | nih.gov |

| Human Mammary Epithelial Cells (HMECs) | L-2HG | Altered chromatin modifications, potential for de novo DNA methylation | nih.gov |

| 293T | Octyl-L-2-HG | Reduced global 5-hmC levels | aacrjournals.org |

Studying Non-Malignant Pathophysiological Roles of 2-Hydroxyglutarate

Neurometabolic Disorders (e.g., L-2-hydroxyglutaric aciduria)

(2S)-Octyl-2-hydroxyglutarate is instrumental in modeling and understanding neurometabolic disorders such as L-2-hydroxyglutaric aciduria. This rare autosomal recessive disorder is caused by mutations in the L2HGDH gene, which encodes the L-2-hydroxyglutarate dehydrogenase responsible for degrading L-2-HG. caymanchem.combertin-bioreagent.complos.org The resulting accumulation of L-2-HG in tissues, particularly the brain, leads to progressive neurological disability. plos.orgbiorxiv.org

By using (2S)-Octyl-2-hydroxyglutarate, researchers can mimic the high intracellular levels of L-2-HG seen in patients. For example, in studies involving neural progenitor cells (NPCs) derived from patients with L-2-hydroxyglutaric aciduria, correcting the L2HGDH mutation led to extensive neurite outgrowth. biorxiv.org Supplementing these corrected NPCs with a membrane-permeable L-2HG ester, octyl-L-2HG, reversed this effect and blunted neurite formation, demonstrating a direct link between elevated L-2-HG and impaired neuronal differentiation. biorxiv.org These findings highlight the utility of (2S)-Octyl-2-hydroxyglutarate in dissecting the molecular mechanisms underlying the neurotoxicity observed in L-2-hydroxyglutaric aciduria. The compound allows for the controlled introduction of L-2-HG into cellular models to study its impact on neuronal development and function. biorxiv.org

Male Germline Development and Function

Recent research has identified the testis as an organ with naturally high levels of 2-hydroxyglutarate, suggesting a physiological role for this metabolite in male germline development. biorxiv.org Specifically, L-2HG is generated at particular stages of the mouse germ cell lineage by the testis-specific lactate (B86563) dehydrogenase C (LDHC). biorxiv.org

The use of (2S)-Octyl-α-hydroxyglutarate in research models has been crucial in elucidating the function of L-2HG in spermatogenesis. Studies have shown that L-2HG, and not its D-enantiomer, is involved in controlling centromere compaction and the organization of pericentromeric heterochromatin in spermatocytes. biorxiv.org These structural changes are essential for the proper progression of meiosis. biorxiv.org The application of (2S)-Octyl-α-hydroxyglutarate to isolated pachytene, diplotene, and diakinesis (PDD) cells allows for the direct investigation of L-2HG's effects on chromosome morphology and meiotic cell division. biorxiv.org These findings reveal a novel role for L-2HG in regulating the cell cycle and link it directly to the mechanics of cell division in the male germline. biorxiv.org Some studies have also noted that male mice with a deficiency in the m6A RNA demethylase ALKBH5 are infertile due to impaired spermatogenesis, a highly energy-dependent process that may be influenced by metabolic regulation. nih.gov

Inflammation and Endotoxemia Research Models

(2S)-Octyl-2-hydroxyglutarate is also utilized in studies of inflammation and endotoxemia. Research has shown that the metabolite 2-HG can accumulate in macrophages following activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), a model for endotoxemia and sepsis. nih.govfrontiersin.orgresearchgate.net

In murine models of LPS-induced endotoxemia, the urinary excretion of 2-HG is suppressed. nih.gov Co-administration of S-2HG with LPS has been shown to protect against LPS-induced hypothermia, suggesting a protective role for this metabolite. nih.gov The mechanism may involve the suppression of oxidative signaling and enhancement of antioxidative signaling through epigenetic modifications. nih.gov

Cell-based studies using bone marrow-derived macrophages (BMDMs) have further elucidated the role of 2-HG in inflammation. Treatment of BMDMs with a cell-permeable S-2HG ester has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), a key inflammatory mediator, at both the mRNA and protein levels when co-administered with LPS. frontiersin.org Furthermore, S-2HG treatment in combination with LPS led to a significant increase in arginase activity, which is associated with anti-inflammatory M2 macrophage polarization. frontiersin.orgresearchgate.net The use of (2S)-Octyl-2-hydroxyglutarate in these models is crucial for understanding how this metabolite modulates the immune response and for exploring its therapeutic potential in inflammatory conditions like sepsis. nih.govfrontiersin.org

Table 2: Research Applications of (2S)-Octyl-2-hydroxyglutarate in Non-Malignant Pathophysiology

| Research Area | Model System | Key Findings with (2S)-Octyl-2-hydroxyglutarate | Reference |

| Neurometabolic Disorders | L-2-hydroxyglutaric aciduria patient-derived NPCs | Reversed the positive effect of L2HGDH correction on neurite outgrowth, indicating L-2HG-dependent neurotoxicity. | biorxiv.org |

| Male Germline Development | Isolated mouse spermatocytes (PDD cells) | Demonstrated the specific role of L-2HG in controlling centromere compaction and heterochromatin organization during meiosis. | biorxiv.org |

| Inflammation and Endotoxemia | Murine models and BMDMs | Protected against LPS-induced hypothermia and suppressed iNOS expression while increasing arginase activity in macrophages. | nih.govfrontiersin.org |

Advanced Methodologies for Characterizing 2s Octyl 2 Hydroxyglutarate Effects

In Vitro Experimental Models

In vitro models are fundamental for dissecting the molecular mechanisms perturbed by (2S)-Octyl-2-hydroxyglutarate at the cellular level.

A variety of mammalian cell lines have been employed to study the effects of exogenous, cell-permeable 2-hydroxyglutarate. Treatment with (2S)-Octyl-2-hydroxyglutarate or its (2R) enantiomer has been shown to induce a range of cellular responses, providing insight into the compound's role in DNA damage, cell differentiation, and proliferation. nih.govbiorxiv.orgbiorxiv.org

For instance, studies using HeLa cells, a human cervical cancer line, revealed that treatment with (2S)-Octyl-α-hydroxyglutarate leads to a dose-dependent increase in DNA double-strand breaks (DSBs). chemsrc.cominterchim.frmedchemexpress.comnih.gov Similar effects on DNA damage have been observed in other cell lines, including HCT116 (colorectal carcinoma) and U2OS (osteosarcoma) cells. nih.gov In breast cancer cell lines like MCF-7, treatment with octyl-2HG was found to modestly but significantly increase cell proliferation. nih.gov

The impact of (2S)-2-HG on differentiation pathways is particularly evident in studies using stem and progenitor cells. In patient-derived induced pluripotent stem cells (iPSCs) and the neural progenitor cells (NPCs) derived from them, L-2HG accumulation due to L2HGDH deficiency leads to hyperproliferation and defective neuronal differentiation. biorxiv.orgbiorxiv.org The addition of octyl-L-2HG to culture medium could reverse the positive effects of genetic correction in these cells, confirming the direct role of the metabolite in suppressing neuronal differentiation. biorxiv.org Similarly, in primary cultures of normal Renal Proximal Tubule (RPT) cells, treatment with octyl L-2HG was shown to impair tubulogenesis, a key process in kidney development and repair. frontiersin.orgfrontiersin.org

The table below summarizes the application of various cell lines in studying the effects of cell-permeable 2-hydroxyglutarate.

| Cell Line | Cell Type | Key Research Finding with (2S)-Octyl-2-hydroxyglutarate or related enantiomer |

| HeLa | Cervical Cancer | Induces a dose-dependent increase in DNA double-strand breaks. interchim.frnih.gov |

| HEK293T | Human Embryonic Kidney | Used to study 2-HG's effect on HIF-1α stabilization and in models of ectopic IDH1 mutation expression. nih.govresearchgate.net |

| HCT116 | Colorectal Carcinoma | Exogenous treatment with octyl-2-HG induces DNA damage and sensitizes wild-type cells to PARP inhibitors. nih.govnih.govglpbio.com |

| MCF-7 | Breast Cancer | Treatment with octyl-2HG leads to increased intracellular 2HG and a modest increase in cell proliferation. nih.govmdpi.com |

| Human Mammary Epithelial Cells (HMECs) | Non-tumorigenic Breast Epithelial | Used in studies to investigate the role of 2-HG in inducing epithelial-to-mesenchymal transition (EMT). nih.gov |

| Primary Renal Proximal Tubule (RPT) cells | Normal Kidney Epithelial | Treatment with octyl L-2HG impairs tubulogenesis in 3D matrigel (B1166635) culture. frontiersin.orgfrontiersin.org |

| Induced Pluripotent Stem Cells (iPSCs) | Pluripotent Stem Cells | Used to generate neural progenitor cells to model L-2-hydroxyglutaric aciduria and study differentiation defects. biorxiv.orgbiorxiv.org |

| Neural Progenitor Cells (NPCs) | Multipotent Stem Cells | (2S)-Octyl-2-hydroxyglutarate suppresses neuronal differentiation and can reverse rescue effects of genetic editing. biorxiv.orgbiorxiv.org |

Three-dimensional (3D) cell culture and organoid models offer a more physiologically relevant context to study cellular behavior compared to traditional 2D monolayers. These systems better recapitulate the cell-cell and cell-matrix interactions found in vivo.

The effect of (2S)-Octyl-2-hydroxyglutarate has been investigated in such advanced models. For example, in studies using primary RPT cells, a 3D Matrigel culture system was used to assess tubulogenesis. Treatment with octyl L-2HG at concentrations as low as 1 µM was shown to significantly impair the formation of tubular structures. frontiersin.org A 75% decrease in tubule formation was observed at 10 µM octyl L-2HG, which corresponded to a forty-fold increase in intracellular L-2HG levels. frontiersin.orgfrontiersin.org

Furthermore, cortical spheroids, a type of brain organoid, have been developed from iPSCs to model the neurodevelopmental defects seen in L-2-hydroxyglutaric aciduria. biorxiv.org In this system, L2HGDH deficiency, which leads to (2S)-2-HG accumulation, resulted in excessive growth of the spheroids and suppressed neuronal differentiation, depleting excitatory neurons. biorxiv.orgbiorxiv.org These organoid models provide a powerful platform to understand how oncometabolites like (2S)-2-HG disrupt tissue development and homeostasis.

Mammalian Cell Culture Systems (e.g., HeLa, HEK293T, HCT116, MCF-7, HMECs, primary RPT cells, iPSCs, Neural Progenitor Cells)

Preclinical In Vivo Research Methodologies (e.g., Xenograft Models)

To validate in vitro findings and assess the therapeutic potential of targeting 2-HG-related pathways, researchers utilize preclinical in vivo models, most commonly xenografts. These models involve implanting human tumor cells into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living organism.

Xenograft models have been instrumental in demonstrating the link between 2-HG accumulation and sensitivity to specific therapies. For instance, studies have shown that the 2-HG-induced defect in homologous recombination (a DNA repair pathway) renders tumor cells highly sensitive to PARP inhibitors. nih.gov This "BRCAness" phenotype was demonstrated in xenografts of primary patient-derived glioma cells. nih.gov Similarly, in xenograft models of acute myeloid leukemia (AML), the introduction of cell-permeable octyl-(R)-2-HG was shown to significantly enhance the efficacy of the BCL-2 inhibitor venetoclax. nih.govmdpi.com These in vivo studies provide a crucial link between the molecular effects of 2-HG observed in cell culture and their potential for therapeutic exploitation in a clinical context. nih.gov

Quantitative Metabolomics Approaches

Understanding the effects of (2S)-Octyl-2-hydroxyglutarate treatment necessitates precise measurement of its conversion to (2S)-2-HG and the subsequent impact on the broader cellular metabolome.

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance molecules like 2-HG in complex biological samples. nih.gov This highly sensitive and specific technique allows researchers to accurately measure intracellular and extracellular concentrations of 2-HG in cell cultures, tissues, and plasma following administration of its octyl ester. nih.govnih.gov

The methodology typically involves spiking samples with a stable isotope-labeled internal standard, such as (2S)-Octyl-α-hydroxyglutarate-d17, to ensure accurate quantification. caymanchem.com After processing, which often involves protein precipitation, the sample is injected into an LC system that separates the metabolites before they are detected and quantified by a mass spectrometer. nih.gov This approach has been used to confirm that treatment of cells with octyl-2HG leads to intracellular concentrations that mimic those found in tumors with IDH mutations. nih.govnih.gov Beyond measuring 2-HG itself, LC-MS/MS is also used for global metabolite profiling to uncover widespread metabolic reprogramming induced by the oncometabolite.

2-hydroxyglutarate exists as two distinct enantiomers, (2S)-2-HG (L-2-HG) and (2R)-2-HG (D-2-HG), which are produced by different enzymes and have different pathological implications. nih.gov Therefore, distinguishing between these two forms is critically important. nih.govresearchgate.net Several analytical strategies have been developed for the chiral separation of 2-HG enantiomers.

One major approach involves chiral chromatography. sigmaaldrich.comsigmaaldrich.com This can be achieved using specialized chiral columns, such as those based on ristocetin (B1679390) A (e.g., Astec® CHIROBIOTIC® R) or other chiral selectors (e.g., CHIRALPAK IC), which can resolve the two enantiomers for subsequent detection by mass spectrometry. sigmaaldrich.comsigmaaldrich.comrsc.org

Another common strategy is chiral derivatization. nih.govresearchgate.net This involves reacting the 2-HG enantiomers with a chiral reagent to form diastereomers. These diastereomeric complexes have different physicochemical properties and can be separated on a standard, non-chiral chromatography column (like an ODS or C18 column) before MS analysis. researchgate.netjst.go.jp This method enhances chromatographic separation and can improve sensitivity for the precise quantification of each enantiomer in biological samples. nih.govresearchgate.net

Stable Isotope Tracer Analysis (e.g., ¹³C-labeled glutamine)

Stable isotope tracer analysis is a powerful technique to trace the metabolic fate of specific molecules within a cell. By using substrates labeled with stable isotopes, such as ¹³C-labeled glutamine, researchers can track the conversion of glutamine into various metabolites, including 2-hydroxyglutarate (2-HG).

This methodology has been instrumental in identifying the nutrient sources of 2-HG. biorxiv.org In cells, particularly under certain pathological conditions, glutamine is a major precursor for the synthesis of α-ketoglutarate (αKG), which can then be converted to 2-HG. biorxiv.orgbiorxiv.org Studies using uniformly ¹³C-labeled glutamine ([U-¹³C₅]glutamine) have demonstrated that glutamine is a dominant source for the carbon backbone of 2-HG. biorxiv.orgnih.gov The incorporation of ¹³C atoms from glutamine into the 2-HG molecule can be detected and quantified using mass spectrometry, confirming the metabolic pathway. biorxiv.orgbiorxiv.org

For instance, in studies of L2HGDH-deficient cells, which accumulate L-2HG, tracing experiments with [U-¹³C]glutamine showed a significantly higher abundance of ¹³C-labeled 2-HG compared to experiments using [U-¹³C]glucose. biorxiv.org This indicates that glutaminolysis is the primary pathway for αKG production and subsequent L-2HG synthesis in these cells. biorxiv.org Such findings are critical for understanding the metabolic reprogramming induced by the accumulation of 2-HG and for identifying potential therapeutic targets, such as the enzyme glutaminase, to reduce L-2HG levels. biorxiv.org

Table 1: Stable Isotope Tracers for Glutamine Metabolism Analysis

| Isotope Tracer | Primary Application |

| [U-¹³C₅]glutamine | Tracing glutamine catabolism in the TCA cycle and its contribution to lipid synthesis. nih.govnih.gov |

| [1-¹³C]glutamine | Analyzing major pathways of glutamine metabolism. nih.gov |

| [5-¹³C]glutamine | Analyzing major pathways of glutamine metabolism. nih.gov |

| [U-¹³C]glucose | Differentiating the contribution of glucose versus glutamine to the TCA cycle and 2-HG production. biorxiv.org |

High-Throughput Epigenetic Analysis

(2S)-Octyl-2-hydroxyglutarate, by inhibiting αKG-dependent dioxygenases, profoundly impacts the epigenetic landscape of cells. frontiersin.orgfrontiersin.org High-throughput techniques are essential to capture the genome-wide alterations in DNA and histone modifications.

Whole-Genome Bisulfite Sequencing (WGBS) and Reduced Representation Bisulfite Sequencing (RRBS) for DNA Methylation

WGBS and RRBS are gold-standard methods for analyzing DNA methylation at single-nucleotide resolution. mdpi.comepicypher.com These techniques rely on sodium bisulfite treatment, which converts unmethylated cytosines to uracil, while methylated and hydroxymethylated cytosines remain unchanged. neb.com Subsequent sequencing reveals the methylation status of CpG sites across the genome (WGBS) or in CpG-rich regions (RRBS). mdpi.comcd-genomics.com

Studies have utilized these methods to demonstrate that exposure to 2-HG can lead to promoter hypermethylation. nih.gov This is consistent with the inhibitory effect of 2-HG on TET (Ten-Eleven Translocation) enzymes, which are responsible for oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), the first step in active DNA demethylation. frontiersin.orgfrontiersin.org For example, analysis of breast cancer methylomes has confirmed 2-HG-mediated promoter hypermethylation. nih.gov

Chromatin Immunoprecipitation coupled with Quantitative Polymerase Chain Reaction (ChIP-qPCR) or Sequencing (ChIP-seq) for Histone Modifications

ChIP is a powerful technique used to investigate the interaction between proteins and DNA in the cell. thermofisher.com When coupled with qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), it allows for the analysis of specific histone modifications at particular genomic loci or across the entire genome, respectively. thermofisher.comresearchgate.net

(2S)-Octyl-2-hydroxyglutarate has been shown to inhibit Jumonji C (JmjC) domain-containing histone demethylases, leading to an increase in repressive histone methylation marks. frontiersin.orgresearchgate.net For example, studies have shown that treatment with a cell-permeable 2-HG analog leads to increased levels of H3K9me2, H3K9me3, and H3K27me3, which are associated with gene repression. researchgate.netoncotarget.com ChIP-seq has been used to map the genome-wide distribution of these repressive marks, providing insights into how 2-HG alters gene expression programs and contributes to a block in cellular differentiation. researchgate.net

Table 2: Key Histone Modifications Affected by 2-Hydroxyglutarate

| Histone Modification | Function | Effect of 2-HG |

| H3K4me3 | Transcriptional activation | Reduced in some contexts oncotarget.com |

| H3K9me2/3 | Transcriptional repression | Increased researchgate.netoncotarget.com |

| H3K27me3 | Transcriptional repression | Increased oncotarget.com |

| H3K36me2/3 | Transcriptional elongation | Increased due to inhibition of specific demethylases elifesciences.orgnih.gov |

Immunoblotting and Immunofluorescence for Histone Modification Detection and DNA Damage Markers (e.g., γH2AX)

Immunoblotting (Western blotting) and immunofluorescence are widely used antibody-based techniques to detect and quantify specific proteins and their modifications within a cell population or in individual cells.

These methods have been crucial in validating the findings from high-throughput epigenetic analyses. For instance, immunoblotting can confirm the global increase in specific histone methylation marks (e.g., H3K9me3) in cells treated with (2S)-Octyl-2-hydroxyglutarate. oncotarget.com

Furthermore, immunofluorescence is used to visualize and quantify markers of cellular processes affected by 2-HG, such as DNA damage. The protein γH2AX is a sensitive marker for DNA double-strand breaks (DSBs). nih.gov Studies have shown that treatment with (2S)-Octyl-2-hydroxyglutarate can lead to an accumulation of γH2AX foci in the nucleus, indicating an increase in DNA damage. nih.govnih.gov This effect is attributed to the inhibition of αKG-dependent dioxygenases involved in homologous recombination repair. nih.gov

5-Hydroxymethylcytosine (5hmC) Detection Assays (e.g., Dot Blots)

Given that 2-HG inhibits TET enzymes, which produce 5-hydroxymethylcytosine (5hmC), assays to detect global levels of 5hmC are particularly relevant. frontiersin.orgnih.gov Dot blot analysis is a simple and effective method for this purpose. In this technique, genomic DNA is spotted onto a membrane and probed with an antibody specific for 5hmC.

Studies have consistently shown that treatment with cell-permeable 2-HG, including the (S)-enantiomer, leads to a marked reduction in global 5hmC levels in various cell types. nih.govaacrjournals.org This provides strong evidence for the inhibition of TET enzyme activity by 2-HG in a cellular context. aacrjournals.org ELISA-based assays can also be used for a more quantitative assessment of 5hmC levels. nih.gov

Molecular and Cellular Biology Techniques

A variety of fundamental molecular and cellular biology techniques are employed to investigate the functional consequences of (2S)-Octyl-2-hydroxyglutarate treatment. These techniques provide insights into how the observed epigenetic and metabolic changes translate into altered cellular phenotypes.

For example, cell differentiation assays are used to demonstrate the block in differentiation induced by 2-HG. researchgate.net In these assays, progenitor cells are induced to differentiate in the presence or absence of (2S)-Octyl-2-hydroxyglutarate, and the extent of differentiation is assessed by monitoring the expression of lineage-specific markers. researchgate.net

RNA interference (RNAi) or CRISPR-Cas9-based gene editing can be used to knock down or knock out specific enzymes, such as histone demethylases, to mimic the effects of 2-HG and determine their role in cellular processes like differentiation. researchgate.net Conversely, overexpression of enzymes like L-2HG dehydrogenase (L2HGDH), which degrades L-2HG, can be used to rescue the phenotypes induced by 2-HG accumulation. frontiersin.org

Cell viability and proliferation assays are used to assess the impact of (2S)-Octyl-2-hydroxyglutarate on cell growth. Furthermore, techniques to study DNA repair, such as homologous recombination reporter assays, have revealed that 2-HG can suppress this critical DNA repair pathway. nih.gov

Gene Expression Profiling (e.g., RNA Sequencing, Quantitative Real-Time PCR)

Understanding how (2S)-Octyl-2-hydroxyglutarate alters cellular function begins at the level of the transcriptome. Gene expression profiling methods are crucial for identifying which genes and signaling pathways are affected.

RNA Sequencing (RNA-Seq): This high-throughput method provides a comprehensive, unbiased snapshot of the entire transcriptome of cells treated with (2S)-Octyl-2-hydroxyglutarate. Researchers can compare the transcriptomes of treated cells versus control cells to identify differentially expressed genes (DEGs). life-science-alliance.org For example, studies have used RNA-seq to show that the accumulation of 2-hydroxyglutarate (2-HG) can lead to widespread transcriptional changes. nih.govjci.org In some contexts, a majority of the genes that are downregulated by 2-HG are associated with active chromatin marks, suggesting that the metabolite may cause transcriptional repression by altering the chromatin state. nih.gov Pathway analysis of RNA-seq data can further reveal which biological processes, such as amino acid metabolism or differentiation pathways, are enriched among the affected genes. jci.orgnih.gov

Quantitative Real-Time PCR (qRT-PCR): While RNA-seq provides a broad overview, qRT-PCR is used to validate the findings for specific genes of interest or to quantify known target genes with high sensitivity and specificity. nih.govunipd.it This technique is essential for confirming the upregulation or downregulation of key genes identified in sequencing screens. plos.org For example, after an initial RNA-seq experiment suggests changes in genes related to cell differentiation or metabolism, qRT-PCR would be used to precisely measure the fold-change in the mRNA levels of these specific genes, such as RORC or IL17A, in response to 2-HG treatment. tandfonline.com

| Technique | Principle | Application in (2S)-Octyl-2-hydroxyglutarate Research | Typical Findings |

| RNA Sequencing (RNA-Seq) | High-throughput sequencing of cDNA reverse-transcribed from cellular RNA to quantify the abundance of all transcripts. | Unbiased, genome-wide identification of genes and pathways altered by elevated intracellular (S)-2-HG. life-science-alliance.org | Identification of hundreds to thousands of differentially expressed genes; enrichment of pathways related to metabolism, cell differentiation, and epigenetic regulation. nih.govnih.govbiorxiv.org |

| Quantitative Real-Time PCR (qRT-PCR) | Amplification and real-time quantification of specific DNA targets using fluorescent probes or dyes. oup.com | Validation of gene expression changes identified by RNA-Seq; analysis of specific candidate genes known to be affected by 2-HG. plos.org | Confirmation of upregulation or downregulation of target genes, providing precise fold-change values. nih.gov |

Functional Cell Assays (e.g., Cell Viability, Proliferation, Colony Formation, Sphere Formation, Self-renewal, Differentiation Assays, Flow Cytometry, Comet Assay)

To move from molecular changes to cellular phenotypes, a variety of functional assays are employed to assess the impact of (2S)-Octyl-2-hydroxyglutarate on cell behavior.

Colony and Sphere Formation Assays: These are in vitro assays that assess the self-renewal and clonogenic potential of cells, which are hallmark characteristics of stem cells. mdpi.comabcam.com The colony formation assay measures the ability of a single cell to grow into a colony. abcam.comnih.gov The sphere formation assay, often performed in non-adherent conditions, measures the capacity of cells to grow as three-dimensional spheroids, a characteristic of cancer stem cells. nih.govsigmaaldrich.com Treatment with (2S)-Octyl-2-hydroxyglutarate can impact the number and size of colonies or spheres formed, indicating an effect on cell self-renewal and tumorigenic potential. nih.gov

Differentiation Assays: A key effect of 2-HG in many cancer types is the blockade of cellular differentiation. Differentiation assays are used to measure this effect. For example, in hematopoietic cells, differentiation can be tracked by monitoring the expression of lineage-specific surface markers (e.g., CD11b, CD14) using flow cytometry. mdpi.com A reduction in the expression of mature cell markers after treatment with (2S)-Octyl-2-hydroxyglutarate would indicate a block in differentiation.

Flow Cytometry: This powerful technique is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is highly versatile in 2-HG research. Applications include analyzing cell cycle distribution (by staining DNA with propidium (B1200493) iodide), detecting apoptosis (using Annexin V/7-AAD staining), and quantifying the expression of cell surface markers to characterize cell populations (e.g., T-cell subsets like Tcm and Tem, or differentiation markers). tandfonline.commdpi.combiorxiv.orgnih.gov

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA damage at the level of individual cells. aacrjournals.orgresearchgate.net In the context of 2-HG, which has been shown to impair homologous recombination-based DNA repair, the comet assay can be used to measure the accumulation of DNA double-strand breaks. nih.govnih.gov Cells treated with (2S)-Octyl-2-hydroxyglutarate may show an increased "comet tail moment," indicating a higher level of unrepaired DNA damage. nih.govnih.gov

| Assay Type | Principle | Application in (2S)-Octyl-2-hydroxyglutarate Research |

| Cell Viability/Proliferation | Measures metabolic activity (e.g., MTT) or DNA synthesis (e.g., BrdU) as a proxy for cell number and health. | To determine if (S)-2-HG affects cell growth and survival. jbuon.comnih.gov |

| Colony Formation | Assesses the ability of a single cell to undergo sufficient proliferation to form a colony of at least 50 cells. abcam.com | To measure long-term proliferative capacity and self-renewal. nih.gov |

| Sphere Formation | Evaluates the ability of cells to form 3D spheroids in non-adherent culture, a characteristic of stem-like cells. sigmaaldrich.com | To assess cancer stem cell properties like self-renewal and tumorigenicity. nih.gov |

| Differentiation Assays | Monitors changes in cell morphology or the expression of lineage-specific markers over time. | To test the hypothesis that (S)-2-HG blocks normal cellular differentiation. mdpi.com |

| Flow Cytometry | Measures fluorescence and light scatter of individual cells to quantify markers, DNA content, or cell state. | Analysis of cell surface markers, cell cycle, apoptosis, and intracellular protein levels. biorxiv.orgnih.gov |

| Comet Assay | Visualizes and quantifies DNA fragmentation in individual cells subjected to electrophoresis. aacrjournals.org | To assess whether (S)-2-HG induces or impairs the repair of DNA damage. nih.govnih.gov |

Enzymatic Activity Assays (e.g., for 2-HG dehydrogenases, αKG-dependent dioxygenases)

Directly measuring the activity of enzymes that produce, degrade, or are inhibited by (S)-2-hydroxyglutarate is fundamental to understanding its mechanism of action.

2-HG Dehydrogenase Assays: The enzymes D-2-hydroxyglutarate dehydrogenase (D2HGDH) and L-2-hydroxyglutarate dehydrogenase (L2HGDH) catalyze the conversion of 2-HG back to α-ketoglutarate. oncotarget.comuni-regensburg.de Assays to measure their activity are crucial for understanding 2-HG homeostasis. These assays often monitor the reduction of NAD+ to NADH spectrophotometrically or use LC-MS to measure the production of α-ketoglutarate from a 2-HG substrate. biorxiv.orgresearchgate.net

αKG-Dependent Dioxygenase Assays: The primary mechanism of 2-HG action is the competitive inhibition of α-ketoglutarate (αKG)-dependent dioxygenases. cuny.edu Assays for these enzymes, which include histone demethylases and TET family DNA hydroxylases, are critical. These assays can be performed using purified recombinant enzymes and often measure the consumption of co-substrates or the generation of products. For instance, the activity of TET enzymes can be assessed by measuring the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). biorxiv.org

Bioinformatic and Statistical Data Analysis in 2-Hydroxyglutarate Research

The high-throughput nature of modern biological experiments, particularly RNA-seq and mass spectrometry-based metabolomics, generates vast datasets that require sophisticated computational analysis.

Bioinformatics: In the context of RNA-seq, bioinformatic pipelines are used for read alignment, transcript quantification, and differential expression analysis (e.g., using tools like DESeq2). nih.gov Subsequent pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA) is then used to identify biological pathways that are statistically overrepresented in the list of differentially expressed genes, providing insight into the functional consequences of 2-HG accumulation. nih.govnih.gov For proteomics and metabolomics data, similar pipelines are used to identify and quantify proteins and metabolites, followed by pathway mapping to understand the systemic metabolic impact. nih.govjneuropsychiatry.org

Emerging Directions and Future Perspectives in 2s Octyl 2 Hydroxyglutarate Research

Deeper Exploration of Stereospecificity in 2-Hydroxyglutarate Biological Functions